(AA-Utp) sodium salt
Description
Contextualizing Aminoallyl-Modified Nucleotides in Contemporary Nucleic Acid Research
In modern nucleic acid research, the ability to label and detect DNA and RNA is fundamental for studying their structure, function, and interactions. wikipedia.org Aminoallyl-modified nucleotides are central to a powerful and versatile two-step labeling strategy. wikipedia.orginterchim.fr This indirect labeling method first involves the enzymatic incorporation of the aminoallyl-nucleotide, such as AA-UTP, into the nucleic acid strand during processes like in vitro transcription, reverse transcription, or PCR. wikipedia.orgthermofisher.com
Once the amine-containing nucleic acid is synthesized, the reactive primary amine of the aminoallyl group is then chemically coupled to a reporter molecule. biotium.combiotium.com This reporter is typically an N-Hydroxysuccinimide (NHS) ester derivative of a fluorescent dye, biotin (B1667282), or another hapten. wikipedia.orgtrilinkbiotech.com This two-step approach offers significant advantages over direct labeling, where a pre-labeled nucleotide is incorporated enzymatically. thermofisher.com Aminoallyl-modified nucleotides are incorporated by polymerases with an efficiency similar to their unmodified counterparts, overcoming the steric hindrance issues often associated with bulky dye-labeled nucleotides. thermofisher.comaatbio.com This results in higher and more consistent labeling densities. aatbio.com Furthermore, this indirect method is often more cost-effective than using pre-labeled nucleotides. interchim.frtrilinkbiotech.comabpbio.com
Overview of the Academic and Research Significance of (AA-UTP) Sodium Salt
The academic and research significance of this compound lies in its utility for producing amine-modified RNA probes for a wide array of applications. aatbio.com It is a reliable substrate for RNA polymerases such as T7, T3, and SP6, which readily incorporate it into RNA during in vitro transcription. trilinkbiotech.comabpbio.com The resulting amine-functionalized RNA can be used in numerous downstream applications.
One of the most prominent uses is in microarray analysis, where fluorescently labeled complementary RNA (cRNA) probes are generated to measure gene expression levels. trilinkbiotech.comaatbio.comcaymanchem.com The indirect labeling method using AA-UTP ensures that probes for different dyes (e.g., Cy3 and Cy5) have equivalent labeling efficiencies, which is critical for accurate comparative analyses. thermofisher.com Other significant applications include Fluorescence in situ Hybridization (FISH) for visualizing nucleic acids within cells and tissues, and Nucleic Acid Sequence Based Amplification (NASBA), a sensitive method for amplifying and detecting RNA. wikipedia.orgaatbio.comabpbio.com Research has also demonstrated its use in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to introduce primary amino-functionalities into RNA libraries for the development of aptamers. trilinkbiotech.com
Chemical Properties of Aminoallyl-Uridine 5'-Triphosphate Sodium Salt
| Property | Value |
|---|---|
| Synonym | 5-(3-Aminoallyl)uridine-5'-triphosphate, AA-UTP |
| Molecular Formula | C₁₂H₁₆N₃O₁₅P₃ • 4Na caymanchem.com |
| Molecular Weight | 627.2 g/mol caymanchem.com |
| CAS Number | 85280-66-6 caymanchem.com |
| Appearance | Lyophilized powder or aqueous solution biotium.comsigmaaldrich.com |
| Solubility | Soluble in water caymanchem.com |
| UV λmax | 290 nm biolog.decaymanchem.com |
Research Applications and Findings of this compound
| Application Area | Description | Key Research Findings |
|---|---|---|
| Microarray Analysis | Generation of fluorescently labeled cRNA probes for gene expression profiling. aatbio.comcaymanchem.com | AA-UTP allows for highly efficient and consistent post-synthesis labeling, avoiding the variable incorporation rates of directly labeled nucleotides. thermofisher.comaatbio.com |
| In Vitro Transcription | Enzymatic synthesis of amine-modified RNA using RNA polymerases (e.g., T7, T3, SP6). abpbio.com | AA-UTP is an effective substrate for common RNA polymerases, enabling the straightforward production of RNA ready for labeling. trilinkbiotech.comabpbio.com |
| Fluorescence in situ Hybridization (FISH) | Creation of labeled RNA probes to detect specific nucleic acid sequences within cells. aatbio.comabpbio.com | The two-step labeling method is widely used to generate highly sensitive FISH probes. aatbio.com |
| SELEX (Systematic Evolution of Ligands by Exponential Enrichment) | Introduction of functional primary amines into RNA libraries to create aptamers. trilinkbiotech.com | Because it maintains standard Watson-Crick base pairing, AA-UTP is suitable for the SELEX process. trilinkbiotech.com |
| RNA Localization Studies | Labeling of RNA to track its location and movement within cells. trilinkbiotech.com | Dye-labeled aminoallyl-modified RNAs have been successfully used for cellular RNA localization. trilinkbiotech.com |
Properties
Molecular Formula |
C12H17N3Na3O15P3 |
|---|---|
Molecular Weight |
605.16 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-2-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C12H20N3O15P3.3Na/c13-3-1-2-6-4-15(12(19)14-10(6)18)11-9(17)8(16)7(28-11)5-27-32(23,24)30-33(25,26)29-31(20,21)22;;;/h1,3-4,7-9,11,16-17H,2,5,13H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22);;;/q;3*+1/p-3/b3-1+;;;/t7-,8-,9-,11-;;;/m1.../s1 |
InChI Key |
NZSDQIFUTQSCHD-PPVGKNNVSA-K |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C/C=C/N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)CC=CN.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Aa Utp Sodium Salt
Chemical Synthesis Approaches for Aminoallyl-Modified Uridine (B1682114) 5'-Triphosphates
The generation of aminoallyl-modified UTP relies on robust chemical methods that allow for precise modification of the uridine base. These approaches are fundamental to producing the high-purity (AA-UTP) required for sensitive downstream applications.
Palladium-Catalyzed Synthetic Pathways for (AA-UTP)
A highly efficient and widely adopted method for synthesizing (AA-UTP) involves a palladium-catalyzed cross-coupling reaction. scispace.comresearchgate.net Specifically, the Heck coupling reaction has proven to be a reliable strategy. researchgate.netresearchgate.net This pathway typically starts with a two-step process: the regioselective iodination of commercially available uridine-5'-triphosphate (UTP) at the C-5 position of the pyrimidine (B1678525) ring, followed by the palladium-catalyzed coupling of the resulting 5-iodouridine-5'-triphosphate with allylamine. scispace.comresearchgate.net
This method is noted for its high stereoselectivity, predominantly yielding the (E)-isomer of 5-aminoallyl-uridine-5'-triphosphate. researchgate.net The reaction is compatible with the various functional groups present in the reactants, which obviates the need for extensive protection and deprotection steps. researchgate.net The use of palladium catalysts, such as Pd(PPh₃)₄, in combination with a copper(I) co-catalyst in some instances, facilitates the formation of the carbon-carbon bond between the uridine and the aminoallyl group. tandfonline.com An important advantage of this modern protocol is the elimination of toxic mercuric reagents that were used in earlier, less favorable methods. scispace.com
Interactive Data Table: Key Features of Palladium-Catalyzed (AA-UTP) Synthesis
| Feature | Description | Research Finding |
|---|---|---|
| Reaction Type | Heck cross-coupling | A highly stereoselective reaction between 5-iodouridine-5'-triphosphates and allylamine. researchgate.net |
| Starting Materials | Uridine-5'-triphosphate (UTP), Allylamine | The process begins with the regioselective iodination of UTP to form 5-iodouridine-5'-triphosphate. scispace.comresearchgate.net |
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄) | Palladium catalysts are crucial for the C-C bond formation. tandfonline.com |
| Key Advantage | High Stereoselectivity & Purity | The reaction yields high-purity (E)-5-aminoallyl-uridine-5'-triphosphate. researchgate.net |
| Safety | Avoidance of Toxic Reagents | This method eliminates the need for toxic mercury compounds used in previous syntheses. scispace.com |
Chemo-Enzymatic Synthesis Routes for Isotope-Labeled UTP Analogs
Chemo-enzymatic synthesis provides a powerful approach for producing isotope-labeled UTP analogs, which are invaluable for structural and dynamic studies of RNA using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. While not always directly producing (AA-UTP), these methods create the foundational isotope-labeled UTP which can then be chemically modified. These routes combine the specificity of enzymes with the versatility of chemical synthesis. nih.gov
The process often involves the enzymatic synthesis of UTP from smaller, isotopically enriched precursors like ¹³C-glucose, ¹⁵N-ammonium chloride, or deuterated sugars. nih.gov A variety of recombinantly expressed enzymes are used in one-pot cascade reactions to build the nucleotide, offering an efficient and flexible way to introduce labels at specific atomic positions. researchgate.net For instance, UTP can be synthesized from orotate (B1227488) and phosphoribosyl pyrophosphate using enzymes like orotate phosphoribosyltransferase.
Once the isotope-labeled UTP is generated, it can be subjected to the palladium-catalyzed chemical modifications described in the previous section to produce isotope-labeled (AA-UTP). This combination of enzymatic and chemical steps allows for the creation of highly specific molecular probes. The enzymatic incorporation of these labeled (AA-UTP) analogs into RNA by polymerases like T7, T3, and SP6 has been demonstrated, enabling detailed investigation of RNA structure and function. nih.govabpbio.com
Advancements in Manufacturing and Purification Processes of (AA-UTP) Sodium Salt
The growing demand for high-purity (AA-UTP) for applications such as microarray analysis and next-generation sequencing has driven advancements in its manufacturing and purification. caymanchem.com Traditional purification methods often rely on column chromatography, which can be time-consuming and may not always yield the desired purity. researchgate.net
One significant advancement is the development of fluorous-assisted synthesis and purification. This strategy involves attaching a fluorous tag to the uridine molecule before the triphosphate formation. After the synthesis of the fluorous-tagged (AA-UTP), purification is simplified to a fluorous solid-phase extraction (F-SPE) step. The tagged molecule is selectively retained on a fluorous stationary phase while non-fluorous impurities are washed away. Subsequent cleavage of the fluorous tag yields (AA-UTP) with high purity and in good yield, notably avoiding the need for conventional column chromatography. researchgate.net
Other purification advancements focus on optimizing chromatographic techniques, such as ion-exchange and reverse-phase high-performance liquid chromatography (HPLC), to improve resolution and throughput. For large-scale production, developments in automated synthesis on solid supports and microfluidic-based systems, initially designed for oligonucleotides, are being adapted for modified nucleotides. nih.gov These technologies promise to reduce costs and increase the availability of high-quality this compound for research and diagnostic purposes. nih.gov The purification of the final product often involves methods like precipitation with sodium perchlorate (B79767) to obtain the stable sodium salt. nih.gov
Interactive Data Table: Comparison of Purification Techniques for (AA-UTP)
| Purification Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Column Chromatography | Separation based on differential partitioning between mobile and stationary phases. | Well-established, versatile. | Can be time-consuming, may have lower resolution for closely related impurities. |
| Fluorous Solid-Phase Extraction (F-SPE) | Selective retention of fluorous-tagged molecules on a fluorous stationary phase. | High purity, high yield, avoids conventional chromatography. researchgate.net | Requires initial tagging and subsequent cleavage steps. |
| Ion-Exchange HPLC | Separation based on charge interactions with the stationary phase. | Effective for separating charged molecules like triphosphates. | Can require complex buffer gradients. |
| Reverse-Phase HPLC | Separation based on hydrophobicity. | High resolution, widely applicable. | May require ion-pairing reagents for anionic nucleotides. |
Enzymatic Incorporation Mechanisms of Aa Utp Sodium Salt into Nucleic Acids
Substrate Recognition and Specificity by RNA Polymerases
The ability of RNA polymerases to recognize and incorporate modified nucleotides like AA-UTP is fundamental to its application. The primary amine on the aminoallyl group is aliphatic, making it more reactive than the aromatic amine groups directly attached to the rings of the bases. wikipedia.org This structural feature allows for the subsequent efficient labeling of the nucleic acid.
Incorporation Kinetics and Efficiency with T7, T3, and SP6 RNA Polymerases
Bacteriophage RNA polymerases, including T7, T3, and SP6, are widely used for the in vitro synthesis of RNA. sigmaaldrich.comthermofisher.com These enzymes have been shown to be effective substrates for the incorporation of AA-UTP into RNA transcripts. lifesct.comtrilinkbiotech.comabpbio.com
Research indicates that T7, T3, and SP6 RNA polymerases can readily incorporate AA-UTP during in vitro transcription. lifesct.comtrilinkbiotech.comabpbio.com Functional tests have demonstrated that when using a T7 RNA Polymerase and a nucleotide mix containing AA-UTP, the amount of RNA produced is at least 80% of that generated with an unmodified UTP mix. thermofisher.com While detailed comparative kinetic data for AA-UTP incorporation across all three polymerases is not extensively published, studies on their misincorporation kinetics suggest conserved mechanisms but also reveal differences in their extension from mismatched base pairs. nih.govbiorxiv.orgnih.gov For instance, T3 RNA polymerase has been observed to extend more readily from a mismatch compared to T7 and SP6 RNA polymerases. nih.gov The high structural similarity between these polymerases suggests analogous mechanistic properties, though experimental evidence is necessary to confirm these hypotheses. nih.gov
| Polymerase | Substrate Activity | Key Findings |
| T7 RNA Polymerase | Good substrate | Can produce RNA transcripts with at least 80% the yield of unmodified UTP. thermofisher.com Widely used for synthesizing RNA with various functionalities. researchgate.net |
| T3 RNA Polymerase | Good substrate | Readily incorporates AA-UTP. lifesct.comabpbio.com Shows differences in mismatch extension compared to T7 and SP6. nih.govbiorxiv.orgnih.gov |
| SP6 RNA Polymerase | Good substrate | Readily incorporates AA-UTP. lifesct.comabpbio.com Slower to extend from a mismatch compared to T7 and T3. biorxiv.org |
Factors Governing the Quantitative Integration of Aminoallyl-Nucleotides into RNA
The efficiency of incorporating aminoallyl-nucleotides into RNA is influenced by several factors. The two-step labeling process, which involves the initial incorporation of AA-UTP followed by coupling to a reactive dye, generally results in a more uniform and higher degree of labeling than direct methods. thermofisher.com This is because directly labeled nucleotides can exhibit steric hindrance, which may affect their incorporation rate by polymerases. aatbio.comthermofisher.com
The ratio of modified to unmodified nucleotides in the reaction mix is a critical parameter. For example, in nick translation protocols, the ratio of dTTP to aminoallyl-dUTP is empirically determined to optimize the labeling efficiency for applications like fluorescence in situ hybridization (FISH). thermofisher.com For microarray applications, a labeling efficiency of approximately 5-8 dyes per 100 bases is often considered optimal. thermofisher.com Furthermore, the maintenance of strict Watson-Crick base pairing by AA-UTP is crucial for its use in techniques like the systematic evolution of ligands by exponential enrichment (SELEX), where the fidelity of the transcribed sequence is paramount. trilinkbiotech.com
Diverse Enzymatic Methodologies for (AA-UTP) Sodium Salt Integration
The versatility of AA-UTP allows for its use in a variety of enzymatic labeling techniques. These methods enable the production of amine-modified nucleic acids that can be subsequently labeled for diverse applications. aatbio.com
In Vitro Transcription Protocols for Amine-Containing RNA Production
In vitro transcription is a primary method for generating RNA containing aminoallyl modifications. thermofisher.com The process involves a DNA template with a specific bacteriophage promoter (T7, T3, or SP6), the corresponding RNA polymerase, and a mixture of ribonucleoside triphosphates (NTPs), including AA-UTP. thermofisher.comlifesct.comabpbio.com The resulting amine-containing RNA can then be purified and labeled with amine-reactive dyes or other molecules. biotium.comcaltech.edu This approach is widely used for producing probes for microarray analysis and other hybridization-based assays. trilinkbiotech.comapexbt.com
Nick Translation and Random Primed Labeling Strategies
Nick translation and random primed labeling are established methods for labeling DNA, and they can be adapted to incorporate aminoallyl-modified nucleotides. aatbio.comthermofisher.com In nick translation, DNase I introduces nicks into the DNA, and DNA Polymerase I then incorporates nucleotides, including aminoallyl-dUTP, starting from these nicks. jenabioscience.com Random primed labeling involves annealing short random primers to a denatured DNA template, which are then extended by a DNA polymerase using a mix of dNTPs that includes aminoallyl-dUTP. aatbio.comthermofisher.com These methods produce amine-modified DNA probes suitable for applications such as FISH and microarrays. thermofisher.comjenabioscience.com
Polymerase Chain Reaction (PCR) Applications Incorporating Aminoallyl-UTP
Polymerase Chain Reaction (PCR) can also be utilized to generate DNA containing aminoallyl modifications. aatbio.comthermofisher.com By including aminoallyl-dUTP in the PCR reaction mix, the resulting amplicons will contain the modified base. jenabioscience.comthermofisher.com This allows for the production of large quantities of specifically targeted, amine-modified DNA sequences. The incorporated aminoallyl groups can then be labeled post-PCR for use in various downstream applications. thermofisher.com
| Method | Description | Primary Application |
| In Vitro Transcription | Synthesis of RNA from a DNA template using T7, T3, or SP6 RNA polymerase. thermofisher.comlifesct.comabpbio.com | Production of amine-modified RNA probes for microarrays and hybridization assays. trilinkbiotech.comapexbt.com |
| Nick Translation | Introduction of nicks in DNA followed by incorporation of nucleotides by DNA Polymerase I. jenabioscience.com | Generation of labeled DNA probes for FISH and other hybridization techniques. thermofisher.comjenabioscience.com |
| Random Primed Labeling | Extension of random primers annealed to a DNA template by a DNA polymerase. aatbio.com | Production of labeled DNA probes for various hybridization applications. thermofisher.com |
| PCR | Amplification of a specific DNA target sequence with the inclusion of aminoallyl-dUTP. thermofisher.com | Generation of large quantities of amine-modified DNA for subsequent labeling. thermofisher.com |
Reverse Transcription Methodologies for cDNA Synthesis
The enzymatic incorporation of 5-(3-Aminoallyl)uridine-5'-triphosphate this compound into complementary DNA (cDNA) is a widely utilized indirect labeling strategy, particularly for applications like microarray analysis. google.compnas.org This two-step method involves the initial enzymatic synthesis of amine-modified cDNA, followed by a chemical coupling reaction with an amine-reactive fluorescent dye. google.com
The process begins with a standard reverse transcription reaction. nih.gov In this step, a messenger RNA (mRNA) or total RNA template is reverse transcribed by a viral reverse transcriptase, such as Avian Myeloblastosis Virus (AMV) reverse transcriptase or Moloney Murine Leukemia Virus (MMLV) reverse transcriptase. nih.govpromega.com The reaction mixture contains a cocktail of deoxynucleotide triphosphates (dNTPs), including dATP, dCTP, dGTP, and a mixture of dTTP and aminoallyl-dUTP (the deoxy-equivalent of AA-UTP). google.comweizmann.ac.il The reverse transcriptase incorporates the aminoallyl-modified nucleotide into the newly synthesized cDNA strand with an efficiency comparable to that of its unmodified counterpart. wikipedia.org This results in a population of cDNA molecules that contain reactive primary amine groups. google.com
Following the reverse transcription, the template RNA is typically removed through alkaline hydrolysis. nih.gov The resulting single-stranded, amine-modified cDNA is then purified to remove unincorporated nucleotides and other reaction components. pnas.org The purified aminoallyl-cDNA is then subjected to a chemical coupling reaction. This is commonly achieved by resuspending the cDNA in a buffer with an alkaline pH, such as sodium bicarbonate buffer (pH 9.0), and adding an N-hydroxysuccinimide (NHS) ester of a fluorescent dye (e.g., Cy3 or Cy5). pnas.org The primary amine groups on the incorporated aminoallyl moieties react with the NHS-ester, forming a stable covalent bond and thereby labeling the cDNA with the fluorescent probe. pnas.org This two-step approach is advantageous as it separates the enzymatic incorporation from the dye labeling, which can prevent issues related to the enzymatic incorporation of bulky dye-labeled nucleotides. wikipedia.org
Influential Parameters on Enzymatic Incorporation Efficiency
The Role of (AA-UTP) Concentration in Nucleic Acid Amplification and Labeling
The concentration of this compound, typically expressed as a ratio relative to its unmodified counterpart (UTP), is a critical parameter that directly influences the efficiency of nucleic acid amplification and the density of labeling. interchim.fr The goal is to achieve a sufficient incorporation of the modified nucleotide to ensure a strong signal after dye coupling, without negatively impacting the enzymatic synthesis process or the properties of the final labeled product.
Research has shown that varying the aa-UTP:UTP ratio during in vitro transcription directly correlates with the degree of modification in the resulting cRNA. interchim.fr Increasing the proportion of aa-UTP leads to a higher incorporation rate and thus a higher labeling density. However, this relationship is not always linear, and an optimal ratio must be determined experimentally for specific applications. interchim.fr For instance, in some microarray labeling protocols, substituting 50-100% of the total UTP concentration with AA-UTP has been suggested. googleapis.com
Excessively high incorporation of aminoallyl-UTP can lead to problems. While it increases the number of sites for dye coupling, it can also result in fluorescence quenching if the dye molecules are too close to one another, which is particularly prominent for certain dyes like Cy5. interchim.fr This quenching effect can diminish the fluorescent signal, counteracting the benefit of higher incorporation. Therefore, finding an optimal balance is key to maximizing signal intensity and ensuring the reliability of the experimental results. interchim.fr
Below is an interactive data table summarizing the impact of the aa-UTP:UTP ratio on labeling degree, based on findings from studies on cRNA labeling for microarrays.
Table 1: Effect of aa-UTP:UTP Ratio on cRNA Labeling Degree
This table illustrates how the ratio of aminoallyl-UTP to standard UTP in an in vitro transcription reaction affects the incorporation of dye molecules into the resulting cRNA. An optimal ratio provides a balance between high label incorporation and minimal signal quenching.
| aa-UTP:UTP Ratio | Observed Labeling Degree (Dye molecules per ~nucleotide) | Qualitative Outcome |
|---|---|---|
| 1:9 | 1 per 50 nt | Low labeling density |
| 1:1 (e.g., 2:2) | 1 per 20-25 nt | Optimal labeling for balanced Cy3/Cy5 signal |
| 4:1 | 1 per 12 nt | High labeling density; potential for Cy5 quenching |
Data synthesized from findings reported in scientific literature. interchim.fr
Comparative Analysis of Different Aminoallyl-UTP Salt Forms (e.g., Sodium versus Lithium) on Enzymatic Reaction Performance
Aminoallyl-UTP is commercially available in different salt forms, most commonly as a sodium salt or a lithium salt. biotium.comgoogle.com The counter-ion is necessary to neutralize the negative charges on the triphosphate chain of the nucleotide. While both forms are used in enzymatic reactions for nucleic acid labeling, the available scientific literature from the conducted searches does not provide a direct, quantitative comparison of their respective impacts on enzymatic reaction performance.
In practice, nucleotides are often supplied as either sodium or lithium salts, and in some procedures, one salt form may be converted to another for storage or specific reaction conditions. pnas.org For example, a protocol might involve converting a lithium salt to a sodium salt using a Dowex 50 (Na+) resin before long-term storage. pnas.org The choice of salt form can sometimes be dictated by the specific requirements of the downstream application or the formulation of the reaction buffers provided in commercial kits.
While a detailed performance comparison is not available, the general properties of the cations can be considered. The table below outlines the general characteristics of sodium and lithium ions, although these properties are primarily discussed in contexts like battery chemistry and may not directly translate to performance differences in enzymatic reactions without specific experimental validation.
Table 2: General Comparison of Sodium and Lithium Ions
This table provides a general comparison of sodium and lithium ions. It is important to note that these characteristics are not derived from studies on enzymatic reactions with AA-UTP and may not be predictive of performance in that context.
| Property | Sodium (Na+) | Lithium (Li+) |
|---|---|---|
| Abundance (Earth's Crust) | Abundant (2.6%) | Rare (0.0017%) |
| Atomic Mass | Higher (~23 g/mol) | Lower (~7 g/mol) |
| Ionic Radius | Larger | Smaller |
| Redox Potential (vs. SHE) | -2.71 V | -3.04 V |
| Common Salt Form for AA-UTP | Trisodium salt biotium.com | Lithium salt google.com |
Without dedicated studies comparing the efficiency of polymerases with AA-UTP sodium salt versus AA-UTP lithium salt, any claims about the superiority of one over the other for enzymatic incorporation would be speculative. Both are effectively used in molecular biology workflows. biotium.comgoogle.com
Post Incorporation Labeling Strategies Employing the Aminoallyl Moiety
Fundamental Principles of the Two-Step Labeling Approach
The post-incorporation labeling strategy is a two-step process that decouples nucleic acid synthesis from the attachment of a label. biotium.comnih.govthermofisher.com
Enzymatic Incorporation of an Aminoallyl-Modified Nucleotide: The first step involves the enzymatic incorporation of an aminoallyl-modified nucleotide, such as (AA-UTP) sodium salt, into a nucleic acid sequence. biotium.cominterchim.fr This is achieved during standard molecular biology procedures like in vitro transcription, reverse transcription, PCR, nick translation, or random-primed labeling. abpbio.comabpbio.comthermofisher.com RNA polymerases like T7, T3, and SP6 can incorporate (AA-UTP) into RNA, while various DNA polymerases can incorporate its deoxy-counterpart, aminoallyl-dUTP, into DNA. abpbio.comabpbio.com The result is a nucleic acid polymer containing reactive primary amine groups. wikipedia.org
Covalent Conjugation with an Amine-Reactive Probe: The second step is a chemical reaction where the incorporated aminoallyl groups are covalently linked to a molecule of interest, known as a probe. biotium.comthermofisher.com The primary amine group of the aminoallyl moiety is aliphatic, making it more reactive than the aromatic amine groups naturally present in nucleotide bases. wikipedia.org This enhanced reactivity allows for efficient coupling with various amine-reactive probes. wikipedia.org
This two-step approach is often more cost-effective than using pre-labeled nucleotides. interchim.frabpbio.comabpbio.com
Covalent Conjugation with Amine-Reactive Probes
The primary amine of the incorporated aminoallyl group serves as a versatile chemical handle for attaching a wide array of functional molecules. interchim.frwikipedia.org The most common method for this conjugation is the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds. thermofisher.comwikipedia.org
Fluorescent Dye Conjugation for Labeled Nucleic Acid Probes
A primary application of aminoallyl-modified nucleic acids is the attachment of fluorescent dyes. biotium.cominterchim.fr This allows for the creation of fluorescently labeled probes used in various detection methods, such as microarrays and fluorescence in situ hybridization (FISH). thermofisher.comwikipedia.org
Process: Amine-reactive derivatives of a wide range of fluorescent dyes, often as NHS esters, are incubated with the aminoallyl-containing nucleic acid. thermofisher.comthermofisher.com This results in the covalent attachment of the dye to the nucleic acid. thermofisher.com
Common Dyes: A variety of fluorescent dyes are available for this purpose, including the Alexa Fluor, Cy dye, and BODIPY series. thermofisher.comthermofisher.com The choice of dye depends on the desired excitation and emission wavelengths for the specific application.
Research Findings: Studies have shown that this two-step labeling technique can produce uniformly and highly labeled DNA probes. thermofisher.comtandfonline.com For instance, research on cDNA probes for dot blots and α-satellite probes for chromosome spreads indicated that a labeling density of approximately eight dyes per 100 bases yielded the highest sensitivity and brightest signals. tandfonline.com This level of labeling is often difficult to achieve through direct incorporation methods. tandfonline.com
Table 1: Commonly Used Amine-Reactive Dyes for Nucleic Acid Labeling
| Dye Family | Example Dyes | Common Reactive Group |
|---|---|---|
| Alexa Fluor | Alexa Fluor 555, Alexa Fluor 647 | Succinimidyl Ester |
| Cyanine (Cy) | Cy3, Cy5 | Monoreactive NHS Ester |
| BODIPY | BODIPY FL, BODIPY TMR | Succinimidyl Ester |
| Other | Pacific Blue, Oregon Green | Succinimidyl Ester |
This table provides examples and is not exhaustive.
Biotinylation for Affinity-Based Detection and Isolation Systems
Biotin (B1667282) is another crucial label that can be conjugated to aminoallyl-modified nucleic acids. biotium.cominterchim.fr The high-affinity interaction between biotin and streptavidin or avidin (B1170675) forms the basis of many detection and purification systems. interchim.frontosight.ai
Process: An amine-reactive derivative of biotin, such as biotin-NHS-ester, is reacted with the aminoallyl-modified nucleic acid to form a stable conjugate. biotium.comthermofisher.com
Applications: Biotinylated nucleic acids are widely used for:
Detection: In techniques like Southern and Northern blotting, the biotinylated probe is detected using streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that generates a colorimetric or chemiluminescent signal. jenabioscience.com
Isolation: Biotinylated nucleic acids can be captured and purified from complex mixtures using streptavidin-coated magnetic beads or chromatography columns. ontosight.ainih.gov This is valuable for applications like pull-down assays to study nucleic acid-protein interactions. nih.gov
Linker Arms: The efficiency of both enzymatic incorporation and subsequent detection can be influenced by the length of the linker arm between the nucleotide and the biotin molecule. interchim.fr Longer linkers can improve the interaction between biotin and streptavidin, while shorter linkers may be more efficiently incorporated by polymerases. interchim.fr
Table 2: Comparison of Labeling Methods for Detection
| Feature | Fluorescent Dye Labeling | Biotin Labeling |
|---|---|---|
| Detection Principle | Direct detection of fluorescence | Indirect detection via streptavidin conjugate |
| Primary Application | Microarrays, FISH | Blotting, Affinity Purification |
| Signal Amplification | Generally lower | High potential with enzymatic reporters |
| Multiplexing | Easy with spectrally distinct dyes | More complex |
Hapten Conjugation and Associated Detection Methodologies
Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule. nih.gov In nucleic acid labeling, haptens like digoxigenin (B1670575) (DIG) serve as tags that can be specifically recognized by antibodies. oup.com
Process: Similar to fluorescent dyes and biotin, amine-reactive hapten derivatives are coupled to aminoallyl-modified nucleic acids. biotium.com
Detection: The hapten-labeled nucleic acid is detected using an antibody specific to that hapten. oup.comnih.gov This primary antibody is often conjugated to an enzyme or a fluorescent dye for signal generation. oup.com This immuno-PCR technique can provide an additional layer of signal amplification. nih.gov
Advantages: The use of haptens provides a versatile and robust detection system. jenabioscience.com The high specificity of antibody-hapten interactions leads to low background signals. oup.com Different haptens can be used for multiplex applications.
Advantages of Aminoallyl-Based Labeling over Direct Incorporation of Tag-Labeled Nucleotides
The indirect, two-step labeling approach using this compound offers significant advantages over the direct enzymatic incorporation of nucleotides that are already attached to a bulky tag like a fluorescent dye or biotin. oup.comnih.gov
Mitigation of Steric Hindrance for Enhanced Enzymatic Acceptance
The primary advantage of the aminoallyl method is the improved efficiency of enzymatic incorporation. nih.govthermofisher.com
The Problem with Direct Labeling: Large, bulky molecules like fluorescent dyes attached directly to a nucleotide can cause steric hindrance. nih.govrsc.org This can significantly reduce the efficiency with which DNA and RNA polymerases can incorporate these modified nucleotides into a growing nucleic acid chain. nih.govoup.com The incorporation rate can also vary between different dyes, leading to labeling bias. thermofisher.comtandfonline.com
The Aminoallyl Solution: The aminoallyl group is relatively small and does not significantly interfere with the polymerase's activity. wikipedia.orgthermofisher.com As a result, aminoallyl-modified nucleotides like (AA-UTP) are incorporated by polymerases with an efficiency that is comparable to their natural, unmodified counterparts. wikipedia.orgthermofisher.com
Research Findings: Functional tests have shown that RNA transcripts generated using a mix containing aminoallyl-UTP can reach amounts that are at least 80% of the control transcript synthesized with unmodified UTP. thermofisher.com This high incorporation efficiency allows for the generation of nucleic acid probes with a consistent and high density of reactive sites, which can then be labeled to achieve strong and reliable signals. nih.govthermofisher.com This circumvents the problem of variable and often low incorporation rates seen with directly labeled nucleotides. nih.govtandfonline.com
Achievement of High and Consistent Labeling Efficiencies
A primary advantage of the aminoallyl-based indirect labeling method is the ability to achieve high and consistent labeling efficiencies. aatbio.com Research has demonstrated that this two-step process yields significantly more labeled product compared to the direct incorporation of dye-conjugated nucleotides.
Studies comparing labeling methods have shown that indirect labeling using aminoallyl-UTP can result in a two- to three-fold higher degree of labeling and correspondingly stronger fluorescent signals than the direct incorporation of Cy-UTP. researchgate.net This enhanced efficiency is largely attributed to the smaller size of the aminoallyl moiety compared to bulky dye molecules, allowing for more efficient incorporation by RNA polymerases. researchgate.netthermofisher.com The subsequent chemical coupling step, which involves reacting the amine-modified RNA with an excess of an amine-reactive dye, also proceeds with high efficiency, ensuring a consistent degree of labeling across different experiments. aatbio.com
The degree of labeling can be systematically controlled by adjusting the ratio of this compound to unmodified UTP in the transcription reaction. Research has identified optimal labeling densities, finding that a ratio yielding approximately one dye molecule per 20-25 nucleotides provides a strong signal without significant quenching effects, which can occur at higher labeling densities, particularly for certain dyes like Cy5. researchgate.netscispace.com Further optimization can be achieved during the chemical coupling step; for instance, the inclusion of dimethylsulfoxide (DMSO) has been shown to greatly enhance the efficiency of the coupling reaction between the aminoallyl-modified cRNA and NHS-ester dyes. researchgate.net
Table 1: Comparison of Labeling Efficiencies
| Labeling Method | Relative Degree of Labeling | Key Findings | Reference |
|---|---|---|---|
| Direct Incorporation (Cy-UTP) | Base Level (1x) | Less efficient due to the bulky Cy moiety hindering polymerase activity. | researchgate.net |
| Indirect Labeling (AA-UTP) | 2-3x Higher | Aminoallyl-UTP is more efficiently incorporated, leading to higher label density and fluorescent signals. | researchgate.net |
Table 2: Effect of (AA-Utp):UTP Ratio on Labeling Degree
| (AA-Utp):UTP Ratio | Resulting Degree of Modification | Reference |
|---|---|---|
| 1:9 | ~1 dye per 50 nucleotides | scispace.com |
| 1:1 | ~1 dye per 20-25 nucleotides (Optimal) | researchgate.netscispace.com |
| 4:1 | ~1 dye per 12 nucleotides | scispace.com |
Streamlining Enzymatic Reaction Optimization by Decoupling Dye Chemistry
Directly incorporating nucleotides that are pre-conjugated with fluorescent dyes often requires extensive optimization of the enzymatic reaction. The size and chemical nature of the attached dye can significantly interfere with the efficiency of RNA polymerase, and this interference can vary greatly between different dyes. aatbio.com Consequently, reaction conditions may need to be re-optimized for each specific dye-conjugated nucleotide used.
By using this compound, researchers can first perform a single, highly efficient and standardized enzymatic reaction to generate a stock of amine-modified RNA. aatbio.com Because the aminoallyl group is small and minimally disruptive, its incorporation by RNA polymerases is nearly as efficient as that of unmodified nucleotides. thermofisher.com This standardized, amine-modified RNA can then be purified and divided into aliquots. Each aliquot can be subsequently labeled with a different amine-reactive dye or molecule without altering the original enzymatic protocol. aatbio.com This approach eliminates the need to accommodate various dye-modified nucleotides at the enzymatic level, saving time and ensuring that probes labeled with different dyes have been synthesized and modified under uniform conditions, thus improving comparability in downstream applications like microarray analysis. wikipedia.orgaatbio.com
Advanced Research Applications of Aa Utp Sodium Salt in Molecular and Cellular Biology
Gene Expression Profiling and Microarray Technologies
Gene expression profiling, which measures the activity of thousands of genes simultaneously, heavily relies on microarray technology. nih.govnih.govualberta.ca (AA-UTP) sodium salt is a critical reagent in preparing labeled nucleic acid probes for these arrays. sigmaaldrich.comsigmaaldrich.com
Fluorescent Labeling of cRNA for Microarray Hybridization Assays
In microarray analysis, complementary RNA (cRNA) is often generated from messenger RNA (mRNA) samples through an amplification process. nih.govresearchgate.net Labeling this cRNA with fluorescent dyes is necessary for its detection upon hybridization to the microarray. The indirect labeling method using this compound has been shown to be a robust and efficient technique for this purpose. nih.govresearchgate.net
The process involves incorporating (AA-UTP) into the cRNA during in vitro transcription. abpbio.com The aminoallyl groups on the newly synthesized cRNA are then chemically coupled to N-hydroxysuccinimide (NHS)-ester modified fluorescent dyes, such as Cy3 and Cy5. nih.govresearchgate.net Research has demonstrated that performing this coupling reaction in the presence of dimethylsulfoxide (DMSO) significantly enhances labeling efficiency. nih.govresearchgate.net
Studies comparing this indirect method to the direct incorporation of dye-conjugated UTPs (e.g., Cy-UTP) have found that the (AA-UTP) method yields significantly higher degrees of labeling and brighter fluorescent signals. nih.govresearchgate.net This is attributed to the T7 RNA polymerase incorporating the smaller aminoallyl-modified UTP more efficiently than the bulkier Cy-dye modified UTP. nih.gov
An optimal degree of labeling has been identified by varying the ratio of (AA-UTP) to unmodified UTP. nih.govresearchgate.net A ratio that results in approximately one dye molecule per 20–25 nucleotides provides strong signals. nih.govresearchgate.net Increasing the label density further can lead to signal quenching, an effect more pronounced for certain dyes like Cy5 than for others like Cy3. nih.govresearchgate.net
Table 1: Comparison of cRNA Labeling Methods for Microarray Analysis
| Feature | Direct Labeling (Cy-UTP Incorporation) | Indirect Labeling ((AA-UTP) Incorporation) |
| Method | One-step enzymatic incorporation of fluorescently labeled UTP. | Two-step: Enzymatic incorporation of (AA-UTP) followed by chemical coupling to a fluorescent dye. aatbio.comnih.gov |
| Labeling Efficiency | Lower. The bulky dye moiety hinders enzymatic incorporation. nih.gov | 2- to 3-fold higher degree of labeling. nih.govresearchgate.net |
| Signal Intensity | Lower fluorescent hybridization signals. nih.gov | 2- to 3-fold higher fluorescent signals. nih.gov |
| Optimization | Requires optimizing enzymatic reactions for different dye-modified nucleotides. aatbio.com | Eliminates the need for re-optimizing the enzymatic reaction for different labels. aatbio.com |
| Cost-Effectiveness | Generally less cost-effective. nih.gov | Considered an efficient and inexpensive technique. nih.gov |
Application in Labeled cDNA Production for Comprehensive Gene Expression Analysis
Similar to cRNA labeling, this compound's deoxy-counterpart, aminoallyl-dUTP (aa-dUTP), is used for the indirect labeling of complementary DNA (cDNA). sigmaaldrich.com In this application, aa-dUTP is incorporated during the reverse transcription of RNA to synthesize a first-strand cDNA. sigmaaldrich.com This process creates a cDNA molecule studded with reactive aminoallyl groups, ready for labeling with fluorescent probes. sigmaaldrich.com This two-step labeling approach is a common strategy for preparing probes for nucleic acid hybridization. sigmaaldrich.com The resulting labeled cDNA can then be used in comprehensive gene expression analysis on microarrays. sigmaaldrich.comtrilinkbiotech.com
tmRNA Labeling for Microbial Diagnostics and Microarray Platforms
This compound is instrumental in diagnostic methods that combine Nucleic Acid Sequence Based Amplification (NASBA) with microarray technology for detecting bacterial transfer-messenger RNA (tmRNA). nih.gov tmRNA is a valuable marker for microbial diagnostics due to its sequence heterogeneity. nih.gov
In this application, the NASBA protocol is modified to include this compound, which is incorporated into the RNA amplicons. nih.govut.ee These aminoallyl-modified RNAs are then labeled with an amine-reactive fluorescent dye, such as Cy3, and hybridized to a microarray for detection. nih.gov
Optimization studies have evaluated the ideal concentrations of different (AA-UTP) salts. It was found that increasing the concentration of this compound in the NASBA reaction up to 1 mM resulted in a parallel increase in microarray signal intensity. nih.govut.ee Concentrations up to 0.5 mM did not inhibit the NASBA reaction's efficiency, but higher concentrations did. ut.ee When comparing salts, the lithium salt of (AA-UTP) at a 2 mM concentration produced the highest microarray signals, approximately twice as high as the strongest signals achieved with 1 mM of the sodium salt. nih.gov
Table 2: Effect of (AA-UTP) Salt Concentration on NASBA and Microarray Signal Intensity
| (AA-UTP) Salt Type | Optimal Concentration for Signal | Effect on NASBA Efficiency | Relative Signal Intensity |
| Sodium Salt | 0.5 mM - 1 mM nih.gov | No inhibition up to 0.5 mM; inhibition at higher concentrations. ut.ee | High nih.gov |
| Lithium Salt | 1 mM - 2 mM nih.gov | No inhibition up to 1 mM; inhibition at higher concentrations. ut.ee | Highest (approx. 2x Sodium Salt at optimal concentration). nih.gov |
In Situ Hybridization Techniques
In situ hybridization (ISH) is a powerful technique used to visualize specific nucleic acid sequences within the cellular context of tissues or whole organisms. nih.govresearchgate.net When fluorescent probes are used, the technique is known as FISH. aatbio.comscantox.com
Development of Fluorescent In Situ Hybridization (FISH) Probes
This compound is widely used in the two-step labeling method for generating probes for FISH. aatbio.comaatbio.com The methodology is analogous to its use in microarray applications. Amine-modified nucleic acid probes are first generated through enzymatic methods like in vitro transcription or PCR, where (AA-UTP) or its deoxy analog is incorporated. aatbio.com
These amine-containing probes are subsequently labeled by reacting them with an excess of an amine-reactive fluorescent dye. aatbio.comaatbio.com This indirect labeling approach achieves consistently high levels of labeling, which is an advantage over using tag-labeled nucleotides that can exhibit stereo-hindrance and lower incorporation rates. aatbio.com The resulting brightly labeled probes can then be hybridized to their target sequences in fixed cells or tissues and visualized using fluorescence microscopy, allowing for the precise localization of gene expression. aatbio.comscantox.com
Systematic Evolution of Ligands by EXponential Enrichment (SELEX)
The Systematic Evolution of Ligands by EXponential Enrichment (SELEX) is a combinatorial chemistry technique used to produce single-stranded DNA or RNA oligonucleotides, known as aptamers, that bind to specific target molecules with high affinity. wikipedia.orgnih.gov The process involves iterative rounds of selection and amplification from a large, random library of sequences. wikipedia.org
(AA-UTP) plays a crucial role in expanding the chemical diversity of RNA libraries used in the SELEX process. trilinkbiotech.comgoogle.com Because (AA-UTP) maintains strict Watson-Crick base pairing, it can be readily incorporated by RNA polymerases during the in vitro transcription step of SELEX. trilinkbiotech.com This introduces primary amine functionalities into the RNA aptamer library. trilinkbiotech.comgoogle.com These introduced amino groups can then be used to attach other functional groups, modifying the physicochemical properties (like hydrophobicity) of the oligonucleotides and enriching the chemical diversity of the candidate pool. aatbio.comgoogle.com This modification can lead to the isolation of improved nucleic acid ligands with enhanced binding properties for specific targets. google.com
Investigations into RNA Localization and Intracellular Function
Understanding where RNA molecules are located within a cell is key to deciphering their function. The ability to label RNA using this compound has been instrumental in these investigations.
This compound is widely used for the indirect labeling of RNA probes for cellular imaging. trilinkbiotech.com The process involves transcribing RNA in the presence of AA-UTP, followed by coupling the incorporated aminoallyl groups with an amine-reactive fluorescent dye. biosan-nsk.ruthermofisher.com This method allows for the creation of fluorescently tagged RNA molecules that can be microinjected into living cells to track their real-time movement and localization. nih.govimrpress.com
For instance, this technique has been used to study the intranuclear trafficking of Signal Recognition Particle (SRP) RNA. nih.gov Researchers microinjected fluorescently labeled SRP RNA into the nucleus of mammalian cells and observed its rapid localization to the nucleolus before its appearance in the cytoplasm. nih.gov This approach provides direct, dynamic evidence of RNA pathways within the cell, which would be difficult to obtain using other methods. nih.gov Optimizations of this labeling technique have led to improved signal-to-noise ratios in imaging experiments, revealing novel details about mRNA dynamics in specialized cells like neurons. imrpress.com
Nucleic Acid Cleavage and Directed Modification Studies
Beyond observation, modified RNA can be engineered to perform specific actions, such as cleaving other nucleic acid molecules at desired locations.
RNA molecules modified with aminoallyl-UTP can be armed with chemical nucleases to create sequence-specific cutting tools. trilinkbiotech.com In a key application, the aminoallyl groups on an RNA probe are coupled to the chemical nuclease 1,10-phenanthroline (B135089). nih.govpnas.org When this RNA-phenanthroline conjugate binds to a complementary target DNA sequence, it forms an R-loop structure. nih.gov In the presence of copper ions (Cu(I)), the phenanthroline complex generates reactive oxygen species that cleave the target DNA at or near the binding site. nih.govpnas.org
This method allows for the targeted scission of both single-stranded and double-stranded DNA at any desired sequence, a significant advantage over restriction enzymes which are limited to specific recognition sites. nih.govpnas.org Because 1,10-phenanthroline can be incorporated at multiple uridine (B1682114) positions within the RNA, the target DNA can be cleaved efficiently at several sites. nih.gov This technique has proven useful for mapping distances between DNA sequences and demonstrates a powerful method for directed nucleic acid modification. nih.gov
Table 2: Applications of Post-Transcriptionally Modified Aminoallyl-RNA
| Conjugated Molecule | Application | Reference |
|---|---|---|
| NHS-ester fluorescent dyes | RNA localization, Microarray analysis | trilinkbiotech.comimrpress.com |
| NHS-ester biotin (B1667282) | Probe purification, Detection | trilinkbiotech.combiosan-nsk.ru |
Other Specialized Research Applications
The versatility of this compound extends to other areas of molecular biology research. One prominent application is in microarray analysis, where dye-labeled aminoallyl-modified RNAs are used as probes to quantify gene expression levels across thousands of genes simultaneously. trilinkbiotech.combiosan-nsk.ru The two-step labeling process—enzymatic incorporation of AA-UTP followed by chemical labeling with a fluorescent dye—is often more efficient and consistent than directly incorporating bulky dye-labeled nucleotides. aatbio.com This approach avoids potential steric hindrance issues during transcription and eliminates the need to re-optimize the enzymatic reaction for different dye-modified nucleotides. aatbio.com
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| 5-Aminoallyluridine-5'-triphosphate sodium salt | This compound |
| Uridine triphosphate | UTP |
| Adenosine triphosphate | ATP |
| Cytidine triphosphate | CTP |
| Guanosine triphosphate | GTP |
| 1,10-phenanthroline | - |
| N-hydroxysuccinimide | NHS |
| Biotin | - |
Aptamer Development and Selection
The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful combinatorial chemistry technique used to discover aptamers—short, single-stranded DNA or RNA molecules that bind to specific target molecules with high affinity and specificity. springermedizin.de this compound is highly compatible with the SELEX process for generating novel RNA aptamers. researchgate.netnih.gov
The key advantage of using AA-UTP in SELEX is that it is readily accepted as a substrate by RNA polymerases, such as T7 RNA polymerase, allowing for its efficient incorporation into RNA libraries. trilinkbiotech.comspringermedizin.de The modification at the C5 position of uridine does not interfere with the Watson-Crick base-pairing, ensuring that the modified RNA library can fold into a diverse range of secondary and tertiary structures necessary for target binding. researchgate.netnih.gov The introduction of the primary amine via the aminoallyl group provides a site for post-SELEX modification, expanding the chemical functionality of the selected aptamers. nih.govnih.gov This allows for the conjugation of molecules that can enhance the aptamer's therapeutic potential or diagnostic utility.
A notable advancement in aptamer technology involves the use of such modified nucleotides to create "SOMAmers" (Slow Off-Rate Modified Aptamers). In these aptamers, the aminoallyl group can be modified with hydrophobic, amino acid-like side chains, which has been shown to significantly enhance target binding and increase the success rate of aptamer selection. springermedizin.de Another innovative approach is "covalent SELEX," where the aminoallyl handle can be used to attach electrophilic groups to the RNA, enabling the selection of aptamers that form a covalent bond with their target protein.
Table 1: Research Findings in Aptamer Development using this compound
| Application/Aptamer Type | Role of this compound | Key Finding/Advantage | Reference |
|---|---|---|---|
| Standard RNA SELEX | Incorporated into RNA library to introduce primary amine handles. | Maintains Watson-Crick pairing, allowing for enzymatic synthesis and proper folding. Provides a site for post-selection labeling or functionalization. researchgate.netnih.gov | researchgate.netnih.gov |
| Metal-Independent DNAzymes | Used as 5-(3-aminoallyl)-2'-dUTP to create a modified DNAzyme. | The aminoallyl group was essential for the catalytic activity of a sequence-specific RNase deoxyribozyme that functions without metal ions. nih.gov | nih.gov |
| SOMAmers (Slow Off-Rate Modified Aptamers) | Provides the scaffold for attaching hydrophobic side chains to the nucleotide. | Modification with amino acid-like side chains enhances target binding and dramatically improves the probability of discovering high-affinity aptamers. springermedizin.de | springermedizin.de |
| Peptide-Conjugated Aptamers | Used to produce peptide-conjugated UTP (e.g., RGD-UTP) for incorporation into aptamers. | Allows for the creation of multifunctional aptamers that combine the binding specificity of the nucleic acid with the biological activity of a peptide. plos.org | plos.org |
Mutagenesis Studies Leveraging Aminoallyl-Modified Nucleotides
The incorporation of modified nucleotides into a nucleic acid sequence is a form of site-specific mutagenesis that can be leveraged to study gene function and regulation. While not a classical mutagen, the introduction of a bulky aminoallyl group at a specific uridine residue can probe the functional importance of that site in protein-nucleic acid interactions or in the structural integrity of the nucleic acid itself.
This principle is applied in the functional characterization of mutations identified in genetic diseases. For example, in Hereditary Hyperferritinaemia Cataract Syndrome (HHCS), mutations in the 5' untranslated region (UTR) of the ferritin light chain (FTL) gene disrupt the structure of the Iron-Responsive Element (IRE). researchgate.net To study the effect of novel mutations, researchers synthesize RNA probes corresponding to the wild-type and mutated IRE sequences. (AA-UTP) is incorporated into these probes during in vitro transcription, followed by conjugation to a fluorescent dye. researchgate.netspringermedizin.deresearchgate.net These labeled probes are then used in electrophoretic mobility shift assays (EMSAs) to quantify how the mutation affects the binding affinity of Iron Regulatory Proteins (IRPs). researchgate.net These studies have shown that even mutations that only mildly impair IRP binding are sufficient to cause the clinical symptoms of the disease. researchgate.net
Furthermore, in the context of in vitro selection experiments like SELEX, the controlled incorporation of aminoallyl-modified nucleotides can be used as a strategy to diversify the chemical properties of the nucleic acid library. This diversification can be considered a form of targeted mutagenesis, expanding the functional landscape that can be explored to find aptamers or catalytic nucleic acids with novel properties that would not be possible with the four canonical bases alone. nih.gov
Photocrosslinking Applications in Nucleic Acid-Protein Interactions
Identifying the specific sites of interaction between nucleic acids and proteins is fundamental to understanding gene regulation, transcription, and translation. Photocrosslinking is a powerful technique for this purpose, as it creates a covalent bond between interacting molecules upon activation by UV light. gla.ac.uk this compound is an ideal starting point for preparing photoreactive RNA probes.
The strategy involves a two-step process. First, AA-UTP is incorporated into an RNA molecule during in vitro transcription. thermofisher.com The resulting RNA contains primary amine groups at specific uridine residues. In the second step, this amine-modified RNA is chemically conjugated to a molecule containing both an amine-reactive group (like an N-hydroxysuccinimide ester) and a photoreactive moiety. researchgate.net This post-transcriptional modification approach is highly versatile, as it separates the enzymatic incorporation from the attachment of the crosslinker, allowing for the use of various photoreactive groups without needing to optimize the transcription reaction for each one. researchgate.net
Upon irradiation with UV light of a specific wavelength, the photoreactive group is converted into a highly reactive intermediate (e.g., a nitrene or carbene) that can rapidly insert into nearby C-H or N-H bonds of an interacting protein, forming a stable, covalent crosslink. This method allows for the precise mapping of protein-RNA contact points. The choice of photoreactive group is critical, as different moieties have different activation wavelengths, reactivity, and crosslinking efficiencies.
Table 2: Photoreactive Moieties for Conjugation to Aminoallyl-Modified Nucleic Acids
| Photoreactive Moiety | Precursor Compound (for coupling) | Activation Wavelength | Key Characteristics | Reference |
|---|---|---|---|---|
| Aryl Azide (B81097) | N-(p-azidobenzoyl)-succinimide (AB-NHS) | ~260-300 nm | Classical photoreactive group; can sometimes be activated by non-optimal wavelengths, potentially damaging nucleic acids. | |
| Benzophenone | N-(4-benzoylbenzoyl)-succinimide (BBA-NHS) | ~350-360 nm | Activated at longer wavelengths, reducing potential damage to biomolecules. Reacts via hydrogen abstraction, making it more specific for C-H bonds. | |
| Perfluorinated Aryl Azide | N-(4-azido-2,3,5,6-tetrafluorobenzoyl)-succinimide (FAB-NHS) | ~260-300 nm | Higher crosslinking efficiency compared to standard aryl azides due to the longer lifetime of the resulting nitrene. | |
| Diazirine | N-[4-(3-(trifluoromethyl)-diazirin-3-yl)benzoyl]-succinimide | ~350-380 nm | Activated at long wavelengths and generates a highly reactive carbene. Can reveal protein-DNA contacts missed by other crosslinkers. |
Compound Name Table
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| This compound | 5-(3-Aminoallyl)uridine-5'-triphosphate sodium salt |
| AA-dUTP | 5-(3-Aminoallyl)-2'-deoxyuridine-5'-triphosphate |
| Cy3 | Cyanine3 |
| Cy5 | Cyanine5 |
| UTP | Uridine-5'-triphosphate |
| ATP | Adenosine-5'-triphosphate |
| GTP | Guanosine-5'-triphosphate |
| CTP | Cytidine-5'-triphosphate |
| NHS | N-hydroxysuccinimide |
Methodological Optimizations and Technical Considerations in Aa Utp Sodium Salt Utilization
Strategic Protocol Development for Enhanced Labeling and Detection Sensitivity
The subsequent coupling reaction with an amine-reactive dye, such as an N-hydroxysuccinimide (NHS) ester, also requires careful optimization. The presence of dimethylsulfoxide (DMSO) during this step has been demonstrated to significantly enhance labeling efficiency. researchgate.netresearchgate.net Optimization of DMSO concentration, along with the pH and composition of the coupling buffer, can lead to a substantial increase in the degree of fluorescent labeling. researchgate.nettandfonline.com For example, one study found that a reaction mixture containing 55% (v/v) DMSO and 10% (v/v) of 300 mM sodium bicarbonate buffer at pH 7.0 resulted in a 55% labeling efficiency, a two-fold increase over previously reported protocols. researchgate.nettandfonline.com
Purification steps are paramount to remove inhibitors and competing substances. It is essential to eliminate all traces of amine-containing buffers, such as Tris, before the dye-coupling reaction, as these will compete with the aminoallyl-modified nucleic acid for the amine-reactive dye. google.comstonybrookmedicine.edu Column purification methods are often employed for this purpose, with specific wash buffers that are free of primary amines. cancer.govstonybrookmedicine.edu
Finally, enhancing detection sensitivity can also be achieved through the choice of fluorescent probes. Advances in probe technology have led to the development of brighter and more photostable dyes, as well as quantum dots, which can significantly improve signal strength in detection applications. numberanalytics.com
Table 1: Key Parameters for Protocol Optimization
| Parameter | Consideration | Recommended Optimization Strategy | Supporting Evidence |
|---|---|---|---|
| (AA-UTP):UTP Ratio | Balances incorporation efficiency with enzyme activity. | Empirically determine the optimal ratio for the specific application; a 1:2 or 1:3 ratio is a common starting point. neb.com | Finding the optimal ratio can lead to a 2-3 fold higher degree of labeling. researchgate.net |
| Dye Coupling Reaction | Solvent and buffer conditions significantly impact efficiency. | Incorporate DMSO (e.g., 45-55% v/v) and use a sodium bicarbonate buffer (e.g., pH 7.0-7.5). researchgate.nettandfonline.com | DMSO has been shown to greatly enhance labeling efficiency. researchgate.net |
| Purification | Removal of interfering substances is crucial. | Use purification columns with amine-free buffers to remove Tris and other primary amines before dye coupling. google.comcancer.gov | Amine-containing buffers compete with the labeling reaction. google.com |
| Probe Selection | The properties of the fluorescent label affect signal intensity. | Utilize advanced, bright, and photostable fluorescent dyes or quantum dots. numberanalytics.com | Improved probes lead to reduced background and higher signal-to-noise ratios. numberanalytics.com |
Strategies for Improving Assay Specificity and Minimizing Background Noise
High background noise and non-specific signals can obscure true results and reduce the reliability of assays. Several strategies can be employed throughout the labeling and detection workflow to enhance specificity and minimize these issues.
One of the primary sources of background noise is the non-specific binding of the labeled probe to the membrane or surface used in hybridization assays. bostonbioproducts.com This can be mitigated by the use of blocking agents in the hybridization buffer. bostonbioproducts.comnumberanalytics.com Common blocking agents include bovine serum albumin (BSA), salmon sperm DNA, and Denhardt's solution. bostonbioproducts.comnumberanalytics.com These molecules bind to non-target sites on the hybridization surface, preventing the labeled probe from adhering non-specifically.
The composition of the hybridization and wash buffers also plays a critical role. Formamide (B127407) is often included in hybridization buffers to lower the melting temperature (Tm) of nucleic acid hybrids, which can help reduce non-specific binding and background noise. bostonbioproducts.com Detergents such as sodium dodecyl sulfate (B86663) (SDS) are included in both hybridization and wash buffers to disrupt non-specific ionic interactions. numberanalytics.comseracare.com The concentration of these detergents must be optimized, as insufficient amounts can lead to high background, while excessive amounts may reduce the sensitivity of the assay. seracare.com
Proper purification of the aminoallyl-modified nucleic acid is essential not only for labeling efficiency but also for reducing background. Unincorporated AA-UTP and other reaction components can contribute to background if not effectively removed. cancer.gov Similarly, after the dye-coupling reaction, it is crucial to purify the labeled probe to remove any free, unreacted dye, which is a major contributor to background fluorescence. protocols.io This is typically achieved through spin column chromatography or ethanol (B145695) precipitation. thermofisher.comcancer.gov
The design of the nucleic acid probe itself is a key factor in specificity. Longer probes generally offer higher specificity, but they can also be more prone to forming secondary structures that may interfere with hybridization. numberanalytics.com Computational tools can be used to design probes with optimal length, GC content, and minimal secondary structure to enhance hybridization efficiency and specificity. numberanalytics.com
Table 2: Strategies for Reducing Background Noise and Enhancing Specificity
| Strategy | Mechanism | Example Components/Methods | Supporting Evidence |
|---|---|---|---|
| Use of Blocking Agents | Prevents non-specific binding of the probe to the hybridization surface. | Bovine Serum Albumin (BSA), Salmon Sperm DNA, Denhardt's solution. bostonbioproducts.comnumberanalytics.com | Blocking agents occupy non-target binding sites. bostonbioproducts.com |
| Optimization of Hybridization Buffer | Reduces non-specific probe interactions. | Inclusion of formamide to lower Tm and detergents like SDS to disrupt ionic interactions. bostonbioproducts.comseracare.com | Formamide and detergents help to minimize non-specific binding. bostonbioproducts.comnumberanalytics.com |
| Thorough Purification | Removes unincorporated nucleotides and free dye. | Spin column chromatography, ethanol precipitation. thermofisher.comcancer.gov | Unreacted components are a major source of background signal. protocols.io |
| Probe Design | Ensures specific binding to the target sequence. | Optimize probe length, GC content, and minimize secondary structures using design software. numberanalytics.com | Well-designed probes have higher specificity and reduced off-target binding. numberanalytics.com |
Considerations for Long-Term Storage and Preservation of Aminoallyl-Modified Nucleic Acids
The stability of aminoallyl-modified nucleic acids is a critical consideration for ensuring the reproducibility of experiments over time. Proper storage conditions are essential to prevent degradation and maintain the reactivity of the incorporated aminoallyl groups.
For long-term storage, aminoallyl-modified nucleic acids, whether as (AA-UTP) solutions or as incorporated into DNA or RNA, should be stored at -20°C or below. biotium.comapexbt.comjenabioscience.com Some manufacturers recommend storage below -70°C for extended periods, particularly for RNA control samples. thermofisher.com Lyophilized (powder) forms of (AA-UTP) sodium salt are generally more stable for long-term storage than solutions. biotium.combiotium.com While many products are stable for at least a year when stored correctly, they can often remain functional for much longer. biotium.com It is advisable to perform a small-scale positive control experiment to confirm the integrity of older reagents before use in critical applications. biotium.com
Aminoallyl-modified nucleic acids, especially RNA, are susceptible to degradation by nucleases. Therefore, it is imperative to maintain an RNase-free environment during all handling and storage steps. stonybrookmedicine.edu This includes using RNase-free water, tubes, and pipette tips.
It has been noted that biotinylated probes, and by extension other modified nucleic acids, can adhere to standard microcentrifuge tubes. seracare.com To prevent loss of material, it is recommended to store these probes in low-retention or siliconized tubes. seracare.com
Fluorescently labeled nucleic acids require an additional layer of protection. These molecules should be protected from light during storage to prevent photobleaching of the attached dyes. biotium.com
Finally, for solutions of this compound, it is often recommended to use them soon after reconstitution and to avoid long-term storage in solution form to ensure optimal performance. apexbt.com If long-term storage in solution is necessary, it should be at -20°C or below in a suitable buffer, such as TE buffer. biotium.com
Future Directions and Emerging Research Avenues for Aminoallyl Modified Nucleotides
Potential Integration with Advanced Nucleic Acid Sequencing Technologies
The advent of next-generation sequencing (NGS) has revolutionized genomics, and the integration of modified nucleotides like AA-UTP is a key area of ongoing research. frontiersin.orgvwr.com While standard NGS platforms rely on natural nucleotides, the incorporation of modified versions is crucial for specialized applications, including certain single-molecule sequencing and spatial transcriptomics techniques.
A significant challenge lies in the enzymatic incorporation of nucleotides bearing modifications. Many DNA and RNA polymerases exhibit reduced efficiency when incorporating nucleotides with bulky side chains. acs.org Consequently, a major research focus is the discovery and engineering of polymerases that can efficiently process these modified substrates. frontiersin.orggoogle.com Studies have shown that polymerases from sequence family B, such as KOD DNA polymerase, are often more tolerant of base-modified nucleotides than family A polymerases. acs.orgoup.com The development of mutant polymerases with improved capabilities for incorporating modified nucleotides is a critical step toward their broader use in sequencing. google.com
Spatial Transcriptomics and In Situ Sequencing: Emerging techniques that preserve the spatial context of gene expression within tissues are a particularly promising application for AA-UTP. Methods like fluorescent in situ sequencing (FISSEQ) and STARmap (Spatially-resolved Transcript Amplicon Readout Mapping) rely on the ability to label and visualize nucleic acids directly within fixed cells and tissues. wikipedia.orgijbs.com In FISSEQ, for instance, RNA is reverse transcribed into cDNA using modified amine-bases, which helps to cross-link the cDNA to its cellular surroundings before amplification and sequencing. wikipedia.org Similarly, the ability to incorporate aminoallyl groups into RNA or cDNA amplicons allows for subsequent fluorescent labeling, enabling the three-dimensional mapping of transcripts within cells. wikipedia.orgnih.gov These methods provide an unprecedented view of cellular heterogeneity and organization within complex tissues. diva-portal.orgnih.gov
Single-Molecule Sequencing: In the realm of single-molecule sequencing, where individual DNA or RNA molecules are analyzed, the specific placement of labels is paramount. Research has demonstrated the enzymatic synthesis of DNA composed entirely of modified nucleotides, which exhibit altered physicochemical properties. nih.gov The incorporation of aminoallyl-modified nucleotides can be a key step in preparing templates for such advanced sequencing approaches, allowing for the attachment of specific labels required for detection. google.com
| Technology | Relevance of (AA-UTP) Sodium Salt and Aminoallyl-Nucleotides | Key Research Findings |
| Next-Generation Sequencing (NGS) | Development of specialized NGS applications requiring labeled nucleic acids. | Requires engineered polymerases (e.g., Family B) for efficient incorporation of modified nucleotides. frontiersin.orgacs.org |
| In Situ Sequencing (e.g., FISSEQ) | Used to create amine-modified cDNA that is cross-linked and amplified in situ for spatial analysis. | Enables highly multiplexed gene expression profiling while preserving the spatial architecture of tissues. wikipedia.orgnih.gov |
| Spatial Transcriptomics (e.g., STARmap) | Allows for post-amplification labeling of RNA/cDNA amplicons to map their 3D location within cells. | Provides three-dimensional localization of mRNA, revealing cellular organization and heterogeneity. wikipedia.orgijbs.com |
| Single-Molecule Arrays | Incorporation of aminoallyl groups provides a reactive handle for attaching fluorescent dyes for detection. | Enables the creation of densely labeled nucleic acid probes for high-resolution analysis. nih.govgoogle.com |
Exploration of Novel Labeling Chemistries for this compound
The utility of AA-UTP is fundamentally linked to the chemical reactions used to attach functional molecules to its aminoallyl group. While the reaction with N-hydroxysuccinimide (NHS) esters is the conventional and widely used method, research is actively exploring novel, more efficient, and versatile labeling chemistries. wikipedia.orgresearchgate.net
The standard NHS-ester coupling is effective but can be influenced by factors like pH and the concentration of reactants. researchgate.netinterchim.fr To overcome these limitations and expand the toolkit for labeling, researchers are turning to bioorthogonal chemistry. These reactions occur rapidly and selectively in biological environments without interfering with native biochemical processes. mdpi.comacs.org
Click Chemistry: A leading alternative is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.comnih.gov These reactions offer high efficiency and specificity. For this to be applicable to AA-UTP, either the nucleotide or the label must be modified to contain an azide (B81097) or an alkyne. For example, RNA containing aminoallyl groups can be reacted with a bifunctional linker that introduces an azide, which can then be "clicked" with an alkyne-modified fluorophore. jenabioscience.comacs.org Conversely, azide-modified UTP analogs can be incorporated into RNA, making them ready for direct conjugation with alkyne-containing molecules via CuAAC or SPAAC, the latter of which avoids the cellular toxicity associated with copper catalysts. nih.govrsc.org
Photoreactive Moieties: Another innovative approach involves the use of photoreactive cross-linkers. Nucleotides can be modified with photoreactive groups like aryl azides or benzophenones, which, upon exposure to UV light, form covalent bonds with nearby molecules. oup.com This allows for photoaffinity labeling to study nucleic acid-protein interactions with high temporal control.
Other Bioorthogonal Reactions: The Staudinger ligation, which forms a stable amide bond between an azide and a phosphine (B1218219), represents another powerful bioorthogonal tool that has been adapted for nucleic acid labeling. acs.orgnih.gov These advanced chemistries provide a modular platform, allowing researchers to attach a diverse array of probes to aminoallyl-functionalized RNA with high precision. researchgate.netethz.ch
| Labeling Chemistry | Description | Advantages for (AA-UTP) Labeling |
| NHS-Ester Coupling | The primary amine on the aminoallyl group reacts with an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a dye). wikipedia.org | Well-established, commercially available reagents. researchgate.net |
| Click Chemistry (CuAAC/SPAAC) | A bioorthogonal reaction between an azide and an alkyne. nih.gov SPAAC is copper-free. mdpi.com | High efficiency, specificity, and can be performed in complex biological environments. nih.govacs.org |
| Photoreactive Cross-linking | Attaching photoreactive groups (e.g., aryl azides, benzophenones) that form covalent bonds upon UV activation. oup.com | Allows for precise temporal control of the labeling reaction, ideal for studying dynamic interactions. |
| Staudinger Ligation | A bioorthogonal reaction between an azide and a modified phosphine to form a stable amide bond. acs.orgnih.gov | Highly specific reaction that proceeds under mild conditions without a catalyst. |
Expanding the Scope of Applications in Emerging Biomedical Research Fields
The versatility of AA-UTP, enhanced by novel labeling strategies, is driving its application in several rapidly advancing areas of biomedical research, from diagnostics and therapeutics to nanotechnology.
Aptamer Development: Nucleic acid aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide range of targets with high affinity and specificity, making them attractive alternatives to antibodies for diagnostics and therapeutics. nih.govnih.gov The process of selecting aptamers, known as SELEX (Systematic Evolution of Ligands by Exponential Enrichment), can be enhanced by using modified nucleotides. Incorporating aminoallyl-UTP into the nucleic acid library can introduce novel chemical functionalities. oup.com For example, the introduction of cationic aminoallyl groups has been explored to improve binding to targets like structured RNA molecules, although its benefit may be target-dependent. oup.com Furthermore, aptamers containing modified nucleotides, sometimes called SOMAmers (Slow Off-rate Modified Aptamers), can exhibit enhanced binding properties due to additional hydrophobic interactions. nih.gov
Cancer Research: The study of cancer biology and the development of targeted therapies represent a major application area. Reprogramming of nucleotide metabolism is a hallmark of many cancers, making the enzymes involved in these pathways potential therapeutic targets. mdpi.comnih.gov Aminoallyl-modified nucleotides can be used to synthesize probes to study these pathways. Moreover, modified aptamers are being developed as diagnostic markers for cancer-related proteins like alpha-fetoprotein and for differentiating cancer cells from normal cells. nih.govresearchgate.net
DNA and RNA Nanotechnology: The ability to precisely modify nucleic acids is fundamental to the field of DNA and RNA origami, where these molecules are folded into defined two- and three-dimensional structures. These nanostructures have emerging applications in nano-diagnostics and as therapeutic delivery vehicles. dokumen.pub Aminoallyl-modified nucleotides serve as key building blocks, providing specific points for the attachment of other molecules, such as polyethylene (B3416737) glycol (PEG), drugs, or targeting ligands, using the chemistries described previously. dokumen.pub
| Emerging Field | Application of this compound | Significance |
| Aptamer-Based Diagnostics & Therapeutics | Incorporation into aptamer libraries during SELEX to create molecules with enhanced binding properties (e.g., SOMAmers). oup.comnih.gov | Creates novel diagnostic and therapeutic agents with high specificity and affinity, rivaling traditional antibodies. nih.gov |
| Cancer Biology and Therapy | Development of modified aptamers for cancer biomarkers and studying the dysregulation of nucleotide metabolism in tumors. mdpi.comresearchgate.net | Provides tools for early cancer diagnosis and the development of targeted therapies that exploit cancer-specific metabolic pathways. nih.gov |
| Nucleic Acid Nanotechnology | Serves as a modifiable component in the synthesis of DNA/RNA origami structures for drug delivery and diagnostics. dokumen.pub | Enables the construction of functional nanodevices with precise control over their chemical and physical properties. |
Q & A
Q. What are the primary experimental applications of AA-UTP sodium salt in nucleic acid research?
AA-UTP sodium salt (Aminoallyl-UTP) is used to introduce aminoallyl-modified nucleotides into RNA or DNA via enzymatic incorporation. This modification enables post-synthesis labeling with fluorescent dyes (e.g., Cy5) or biotin through reactive groups like NHS esters . Example workflow:
- Step 1 : Incorporate AA-UTP into RNA using T7 RNA polymerase or into DNA via Terminal Deoxynucleotidyl Transferase (TdT).
- Step 2 : Purify modified nucleic acids using ethanol precipitation or spin-column methods.
- Step 3 : React with NHS-Cy5 dye (1:10 molar ratio, 2-hour incubation at 25°C) for fluorescent labeling .
Q. How should AA-UTP sodium salt be stored to maintain stability for long-term experiments?
- Storage : Aliquot and store at –20°C in TE buffer (pH 7.5) to prevent hydrolysis. Avoid freeze-thaw cycles .
- Handling : Use nuclease-free buffers and gloves to prevent contamination. Centrifuge aliquots briefly before opening .
Q. What buffer conditions optimize AA-UTP incorporation in enzymatic reactions?
- Recommended Buffers :
| Enzyme | Buffer Composition | Optimal pH | Reference |
|---|---|---|---|
| T7 RNA Pol | 40 mM Tris-HCl, 8 mM MgCl₂, 5 mM DTT | 7.9 | |
| TdT | 100 mM sodium cacodylate, 1 mM CoCl₂ | 7.2 |
- Critical Note : Borate-containing buffers (e.g., TB buffer) inhibit nonspecific nucleotide incorporation by forming reversible complexes with ribonucleotides .
Q. How can researchers confirm successful AA-UTP incorporation into oligonucleotides?
- Method 1 : Native PAGE to detect streptavidin-biotin complexes (shifted bands indicate conjugation) .
- Method 2 : Fluorescence spectroscopy (Cy5 excitation/emission at 650/670 nm) post-labeling .
- Method 3 : Mass spectrometry for precise molecular weight validation .
Advanced Research Questions
Q. How do researchers resolve contradictions in AA-UTP incorporation efficiency across replicate experiments?
- Key Variables :
- Enzyme Batch Variability : Test multiple enzyme lots (e.g., TdT from different vendors) .
- Buffer Ionic Strength : Adjust sodium ion concentration (50–200 mM) to optimize TdT activity .
- Troubleshooting Workflow :
Verify nucleotide purity via HPLC .
Standardize reaction temperatures (e.g., 37°C for T7 RNA Pol vs. 25°C for TdT) .
Use internal controls (e.g., unmodified UTP spiked into reactions) .
Q. What methodologies address non-specific labeling in AA-UTP-modified oligonucleotides?
- Problem : Free aminoallyl groups may react with unintended NHS esters.
- Solutions :
- Quenching : Add 0.1 M Tris-HCl (pH 8.0) post-labeling to neutralize unreacted NHS esters .
- Purification : Size-exclusion chromatography to remove excess dye .
- Optimized Stoichiometry : Reduce dye:AA-UTP ratio to 5:1 to limit cross-reactivity .
Q. How can AA-UTP be integrated into single-nucleotide modification strategies for structural studies?
- Case Study : Use AA-UTP with oxanine triphosphate (OTP) to study DNA damage repair mechanisms.
- Step 1 : Incorporate OTP and AA-UTP into DNA via TdT .
- Step 2 : Label AA-UTP with Cy5 for fluorescence-based tracking of repair kinetics .
- Step 3 : Analyze repair intermediates using gel-shift assays .
Q. What statistical approaches validate reproducibility in AA-UTP-based assays?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
